

# physical and chemical properties of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

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## Compound of Interest

Compound Name: 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid

Cat. No.: B1365155

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## Technical Guide: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and potential biological significance of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from structurally related compounds and established chemical principles to offer a predictive profile. All quantitative data presented are based on computational predictions or are inferred from analogous structures. This document is intended to serve as a foundational resource for researchers interested in the evaluation and development of this and similar keto-acid derivatives.

### Chemical Identity and Physical Properties

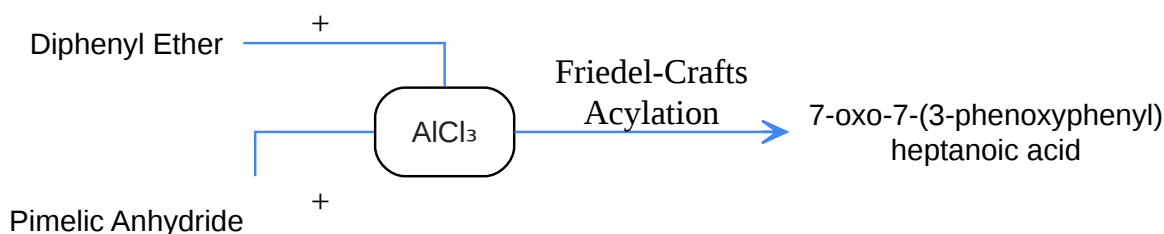
**7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is a dually functionalized organic molecule, incorporating a diaryl ketone and a terminal carboxylic acid linked by a six-carbon aliphatic chain.

Property	Value	Source
IUPAC Name	7-oxo-7-(3-phenoxyphenyl)heptanoic acid	---
CAS Number	871127-76-3	[1]
Molecular Formula	C <sub>19</sub> H <sub>20</sub> O <sub>4</sub>	[2]
Molecular Weight	312.36 g/mol	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)OC2=CC=C(C(=C2)C(=O)CCCCC(=O)O</chem>	[2]
Predicted LogP	4.5 ± 0.5	(Predicted)
Predicted pKa	4.8 ± 0.2 (Carboxylic Acid)	(Predicted)
Predicted Boiling Point	> 450 °C	(Predicted)
Predicted Melting Point	120 - 140 °C	(Predicted)
Predicted Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.	(Predicted)

## Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is the Friedel-Crafts acylation of diphenyl ether with a pimelic acid derivative. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.

### Overall Reaction



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Proposed synthesis via Friedel-Crafts acylation.

## Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Materials:

- Diphenyl ether
- Pimelic anhydride (or pimeloyl chloride)
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.
- **Acylating Agent Addition:** Pimelic anhydride (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred suspension of  $\text{AlCl}_3$  at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the formation of the acylium ion intermediate.
- **Substrate Addition:** A solution of diphenyl ether (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**.

## Chemical Reactivity and Spectral Characterization

The chemical reactivity of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is dictated by its two primary functional groups: the diaryl ketone and the carboxylic acid. The ketone can undergo reduction to the corresponding alcohol or be a site for nucleophilic addition. The carboxylic acid can be converted to esters, amides, or acid chlorides.

### Predicted Spectral Data:

- **$^1\text{H}$  NMR:** Aromatic protons are expected in the range of  $\delta$  7.0-8.0 ppm. The methylene protons adjacent to the ketone and carboxylic acid would appear as triplets around  $\delta$  2.8-3.2 ppm and  $\delta$  2.2-2.5 ppm, respectively. The remaining methylene protons would be in the  $\delta$  1.4-1.8 ppm region.
- **$^{13}\text{C}$  NMR:** The carbonyl carbons of the ketone and carboxylic acid are expected around  $\delta$  195-205 ppm and  $\delta$  175-185 ppm, respectively. Aromatic carbons would appear in the  $\delta$  115-160 ppm range.
- **IR Spectroscopy:** Characteristic peaks are expected for the C=O stretch of the ketone (around  $1680\text{ cm}^{-1}$ ), the C=O stretch of the carboxylic acid (around  $1710\text{ cm}^{-1}$ ), and the broad O-H stretch of the carboxylic acid ( $2500\text{-}3300\text{ cm}^{-1}$ ). Aromatic C-H and C=C stretching vibrations would also be present.

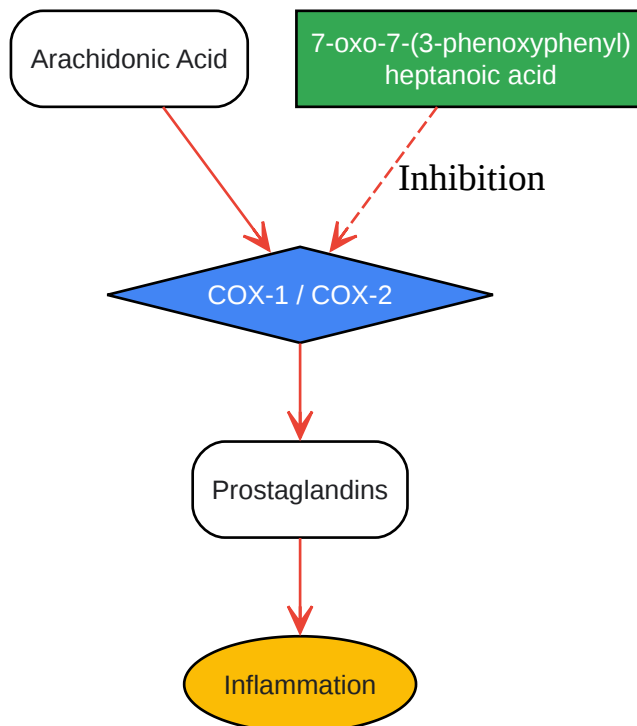
- Mass Spectrometry: The molecular ion peak  $[M]^+$  at  $m/z$  312.1362 (for  $C_{19}H_{20}O_4$ ) would be expected, along with characteristic fragmentation patterns corresponding to the loss of water, the carboxylic acid group, and cleavage of the aliphatic chain.

## Potential Biological Activity and Signaling Pathways

While no specific biological data for **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is publicly available, its structural motifs are present in molecules with known pharmacological activities. Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxy group is also a common feature in various biologically active compounds.

## Hypothetical Mechanism of Action as an Anti-inflammatory Agent

Based on its structural similarity to some NSAIDs, a hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

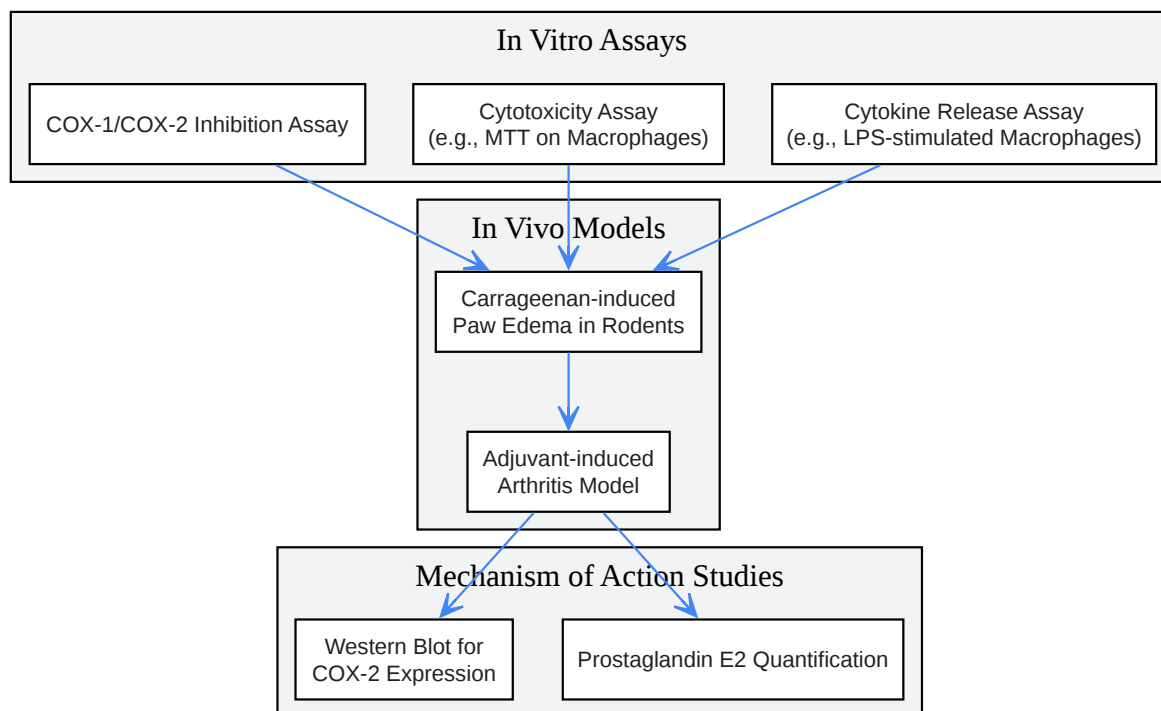


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Hypothetical inhibition of the COX pathway.

## Suggested Experimental Workflow for Biological Evaluation

To investigate the potential anti-inflammatory activity, a standard workflow can be employed.



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Workflow for evaluating anti-inflammatory potential.

## Safety and Handling

No specific safety data sheet (SDS) is available for **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**. However, based on its functional groups, it should be handled with care in a laboratory setting. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**7-oxo-7-(3-phenoxyphenyl)heptanoic acid** presents an interesting chemical scaffold with potential for further investigation, particularly in the context of drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, a viable synthetic strategy, and a rationale for exploring its biological activities. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the potential of this molecule.

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